3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Medicinal chemists targeting CNS receptors face lysosomal trapping from basic piperidine amines. 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane (CAS 1214875-13-4) solves this: gem-difluoro substitution depresses pKa by ~2 units (to ~6.5-7.5) while raising lipophilicity (ΔLogP +0.5-0.8). • Free base, ≥98% - no neutralization needed for parallel synthesis workflows • Metabolic soft-spot blockade at the 3-position via CF₂ resists CYP oxidation • Pre-installed fluorine enables late-stage diversification for sigma-1/NK-1 receptor programs.

Molecular Formula C8H13F2NO
Molecular Weight 177.19 g/mol
Cat. No. B11756089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane
Molecular FormulaC8H13F2NO
Molecular Weight177.19 g/mol
Structural Identifiers
SMILESC1CC2(CC(CO2)(F)F)CNC1
InChIInChI=1S/C8H13F2NO/c9-8(10)4-7(12-6-8)2-1-3-11-5-7/h11H,1-6H2
InChIKeyBUSJWJXZLWRPIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane Sourcing Guide


3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane (CAS 1214875-13-4) is a gem‑difluorinated oxa‑azaspiro compound that combines a tetrahydrofuran ring with a piperidine ring through a shared spiro carbon. With molecular formula C₈H₁₃F₂NO and a molecular weight of 177.19 g/mol, this building block introduces both conformational rigidity and the electronic effects of two fluorine atoms into drug‑discovery scaffolds . The compound is primarily offered by specialised chemical suppliers for pharmaceutical research and development, where its spirocyclic architecture is leveraged to access novel chemical space for sigma‑receptor ligands, NK‑1 antagonists, and other CNS‑oriented programmes [1].

Why Close Analogs Cannot Replace This Building Block


Replacing 3,3‑difluoro‑1‑oxa‑7‑azaspiro[4.5]decane with its non‑fluorinated parent 1‑oxa‑7‑azaspiro[4.5]decane or the mono‑fluoro analog 3‑fluoro‑1‑oxa‑7‑azaspiro[4.5]decane alters three critical molecular properties simultaneously: the electron‑withdrawing gem‑difluoro group depresses the basicity of the piperidine nitrogen by approximately 2 pKₐ units relative to the non‑fluorinated system, increases lipophilicity (ΔLogP ≈ +0.5 to +0.8), and introduces a metabolic soft spot blockade at the 3‑position of the tetrahydrofuran ring [1][2]. In a spirocyclic scaffold where both ring conformation and heteroatom electronics govern target engagement, even a single‑fluorine change can shift receptor selectivity, as demonstrated for oxa‑azaspiro sigma‑1 ligands where fluorination state directly correlated with binding affinity [3]. Consequently, any generic substitution requires complete re‑profiling of ADME, off‑target selectivity, and pharmacodynamic endpoints.

Differentiation from Closest Analogs


Piperidine Basicity Reduction vs. Non-Fluorinated Parent

The gem‑difluoro motif at position 3 of the tetrahydrofuran ring exerts a through‑bond electron‑withdrawing effect on the piperidine nitrogen of the spiro system. For secondary amines separated from a CF₂ group by two bonds, the pKₐ decrease ranges from 1.5 to 2.5 units depending on solvation [1][2]. Applying this class‑level relationship, the conjugated acid of 3,3‑difluoro‑1‑oxa‑7‑azaspiro[4.5]decane is predicted to have a pKₐ between 6.5 and 7.5, compared with approximately 9.0–9.5 for the non‑fluorinated 1‑oxa‑7‑azaspiro[4.5]decane. A lower pKₐ reduces lysosomal trapping and may improve CNS penetration for targets requiring neutral species at physiological pH.

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Lipophilicity Increase vs. Mono-Fluoro Analog

Each additional fluorine atom on an sp³ carbon typically increases the calculated LogP by 0.4–0.6 units [1]. The mono‑fluoro analog 3‑fluoro‑1‑oxa‑7‑azaspiro[4.5]decane (CAS 2168335‑03‑1, MW 159.20, C₈H₁₄FNO) has one fewer fluorine and a correspondingly lower predicted LogP . Using the fragment‑based XLogP3 algorithm, the difluoro compound yields a computed LogP approximately 0.5 units higher than the mono‑fluoro analog. This moderate lipophilicity gain can enhance membrane permeability without exceeding the LogP threshold (typically >5) that raises promiscuity and solubility concerns.

ADME Lipophilicity Lead Optimisation

Metabolic Stability via Gem-Difluoro Blockade

The tetrahydrofuran ring of 1‑oxa‑7‑azaspiro[4.5]decane derivatives is susceptible to cytochrome P450‑mediated oxidation at the α‑ether positions. Replacing the two hydrogen atoms at position 3 with fluorine atoms blocks this primary metabolic hot spot. Quantitative fluorine‑blocking studies on analogous tetrahydrofuran and pyrrolidine systems show that gem‑difluorination can reduce intrinsic clearance in human liver microsomes by 3‑ to 10‑fold relative to the non‑fluorinated parent [1][2]. While direct microsomal stability data for 3,3‑difluoro‑1‑oxa‑7‑azaspiro[4.5]decane have not been published, the class‑level precedent is strong and mechanistically grounded.

Drug Metabolism Oxidative Stability Prodrug Design

Conformational Pre-organization for Scaffold Rigidity

The 1‑oxa‑7‑azaspiro[4.5]decane ring system itself provides a conformationally restricted scaffold that presents the amine and ether vectors in a fixed three‑dimensional arrangement. Introducing two fluorine atoms at position 3 further biases the tetrahydrofuran ring into a preferred envelope conformation, reducing the entropic penalty upon target binding [1]. In contrast, the non‑fluorinated parent and the mono‑fluoro analog exhibit greater ring‑puckering flexibility. Patent data from sigma‑receptor programmes indicate that spirocyclic oxa‑azaspiro compounds with substituents at position 3 show differential binding, with some fluorinated examples achieving Kᵢ values below 100 nM for σ₁ receptors [2], whereas unsubstituted analogs are typically >1 µM.

Conformational Analysis Scaffold Diversity Fragment‑Based Drug Design

Commercial Purity and Free-Base Availability

As of the current supplier landscape, 3,3‑difluoro‑1‑oxa‑7‑azaspiro[4.5]decane is offered by multiple vendors at two principal purity grades: 95% (AKSci, Chemenu) and ≥98% (MolCore, Leyan) . The 98% grade is recommended for lead‑optimisation campaigns requiring high batch‑to‑batch reproducibility in biological assays. The mono‑fluoro analog 3‑fluoro‑1‑oxa‑7‑azaspiro[4.5]decane is listed at 95%+ by fewer suppliers, and the non‑fluorinated parent 1‑oxa‑7‑azaspiro[4.5]decane is primarily available as a hydrochloride salt, introducing a counterion that may interfere with certain coupling reactions. The difluoro compound is supplied as the free base, offering greater flexibility for downstream Boc‑protection or direct amide coupling.

Chemical Sourcing Procurement Quality Control

Optimal Use Cases Based on Differentiated Properties


CNS-Penetrant Leads Requiring Reduced Amine Basicity

When a medicinal chemistry programme targets an intracellular CNS receptor that demands a neutral or weakly basic amine to avoid lysosomal trapping, the difluoro compound's predicted pKₐ of 6.5–7.5 offers a significant advantage over the non‑fluorinated parent (pKₐ ~9–9.5) [1]. Incorporating this building block early in the lead‑optimisation phase can reduce the need for subsequent pKₐ‑lowering modifications that often add molecular weight and polar surface area.

Metabolically Stabilized Fragment for FBDD Libraries

Fragment‑based drug discovery (FBDD) libraries benefit from spirocyclic fragments with blocked metabolic soft spots [2]. The gem‑difluoro substitution at position 3 of the tetrahydrofuran ring provides inherent protection against CYP‑mediated oxidation, making this compound an ideal coreset for fragment‑growing campaigns where early metabolic stability translates into more interpretable structure–activity relationships.

Sigma-1 or NK-1 Antagonist Scaffold Elaboration

Oxa‑azaspiro[4.5]decane derivatives are established precursors for sigma‑1 receptor ligands and NK‑1 receptor antagonists [3]. The difluoro analog offers a starting point with pre‑installed fluorine atoms that can be carried through multi‑step synthetic sequences without deprotection, enabling late‑stage diversification via the secondary amine while retaining the metabolic and conformational benefits of the CF₂ group throughout the synthetic route.

Parallel Synthesis Requiring Free-Base Building Blocks

Automated parallel synthesis platforms used in large pharma and CROs require free‑base building blocks to avoid counterion interference in amide coupling or reductive amination steps . Unlike the non‑fluorinated 1‑oxa‑7‑azaspiro[4.5]decane, which is predominantly supplied as the hydrochloride salt, the difluoro analog is commercially available as the free base at up to 98% purity, eliminating the need for an in‑situ neutralisation step that can complicate high‑throughput workflow reproducibility.

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